1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Drug-likeness In silico ADME Physicochemical properties

Source 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine as a structurally distinct N-ethylpiperazine conjugate for CNS drug discovery SAR campaigns. Its defined physicochemical profile (clogP moderate, low TPSA) and unique N-ethyl substitution provide a clear negative control or baseline comparator for the highly potent N-pyridylpiperazine analog 5AD in hAChE assays and BBB permeability models. Additionally, this scaffold serves as an efficient intermediate for late-stage diversification of oxadiazole-piperazine libraries. Procure with ≥98% purity for reproducible assay cascades and analytical method validation.

Molecular Formula C15H20N4O
Molecular Weight 272.352
CAS No. 902253-24-1
Cat. No. B2719836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
CAS902253-24-1
Molecular FormulaC15H20N4O
Molecular Weight272.352
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C15H20N4O/c1-2-18-8-10-19(11-9-18)12-14-16-17-15(20-14)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
InChIKeyYVELLIIQHDVYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (CAS 902253-24-1): Procurement-Grade Overview of an Oxadiazole-Piperazine Conjugate Scaffold


1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (CAS 902253-24-1) is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole-piperazine conjugate class. It features a 5-phenyl-1,3,4-oxadiazole core linked via a methylene bridge to an N-ethylpiperazine moiety . This class is recognized in medicinal chemistry for its broad potential, including cholinesterase inhibition and anticancer activity, though the specific biological profile of this compound remains largely uncharacterized in the primary literature [1]. The compound is currently listed by a limited number of chemical vendors, indicating its availability as a specialty research chemical

Why Generic Substitution of 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine with In-Class Analogs Risks Experimental Inconsistency


While 1,3,4-oxadiazole-piperazine conjugates share a common core, Structure-Activity Relationship (SAR) evidence from the class confirms that even minor modifications to the piperazine N-substitution can drastically alter biological potency and selectivity. For example, in a series of anti-Alzheimer's conjugates, replacing the N-ethylpiperazine with an N-pyridylpiperazine analog resulted in potent nanomolar hAChE inhibition (IC50 = 0.103 µM) and high BBB permeability, whereas other closely related analogs showed significantly weaker or no activity [1]. A review of the class further emphasizes that the piperazine moiety is the primary site for structural diversification and directly governs pharmacological outcomes [2]. Therefore, substituting the title compound with a different piperazine variant without direct comparative evidence introduces substantial risk of altered target engagement and overall biological profile.

Quantitative Differentiation Evidence for 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine Against Comparators


Predicted Physicochemical and Drug-Likeness Profile vs. Lead Analog 5AD

An in silico analysis is used to compare the title compound's drug-likeness against the lead analog 5AD. The target compound achieves a clogP of 1.18 and a TPSA of 58.12 Ų, fully compliant with Lipinski's Rule of Five [1]. While a direct head-to-head experimental comparison is unavailable, these predicted properties provide a baseline for the N-ethylpiperazine sub-series, which can be contrasted with the more polar N-pyridylpiperazine analog 5AD. This suggests a shift towards higher lipophilicity for the title compound, a key differentiator for assay design.

Drug-likeness In silico ADME Physicochemical properties N-ethylpiperazine

Predicted Blood-Brain Barrier Permeation vs. Class Baseline

Using the class baseline, we analyze the title compound's potential for BBB penetration. Lead analog 5AD demonstrated excellent BBB permeability in a PAMPA assay [1]. In comparison, the title compound has a lower molecular weight (272.35 g/mol) and a moderate clogP (1.18), which are physical properties often associated with passive CNS permeation [2]. While no direct PAMPA data exists, these properties suggest the N-ethylpiperazine sub-series could offer a different balance of brain penetration versus efflux susceptibility, presenting a unique profile for CNS target screening panels.

Blood-Brain Barrier CNS drug discovery PAMPA oxadiazole

Synthetic Tractability as a Key Intermediate in Oxadiazole-Piperazine Library Synthesis

The title compound represents a strategic point for diversification in oxadiazole-piperazine libraries. Its synthesis is well-precedented via the alkylation of 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole with 1-ethylpiperazine [1]. This is in contrast to more complex analogs like 5AD, which require additional synthetic steps to install the pyridyl group. The specific N-ethyl substituent offers a chemically stable, simple alkyl group that can serve as an inert control or a starting point for late-stage functionalization, differentiating it from more reactive or structurally complex N-substituted piperazines derived from patent literature [2].

Synthetic chemistry Medicinal chemistry Building block N-alkylation

Recommended Research Procurement Scenarios for 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine


Use as a Lipophilic Baseline Control in Cholinesterase or CNS Target Panels

Procure the title compound as a structurally-related negative control or a baseline comparator for novel oxadiazole-piperazine leads. Given the known nanomolar potency of the N-pyridylpiperazine analog 5AD against hAChE [1], this compound's distinct N-ethyl substitution and higher predicted lipophilicity provide a clear structural contrast. This allows research teams to deconvolute the specific contribution of the terminal piperazine amine substituent to biological activity and physiochemical properties in their assay cascade.

Central Nervous System (CNS) Drug Discovery Probe for Permeability Screening

Utilize this compound in parallel artificial membrane permeability assays (PAMPA) or cell-based BBB models as a structurally distinct probe. Its in silico predicted properties (low TPSA, moderate clogP) [2] suggest a different passive permeability profile compared to the highly permeable analog 5AD [1]. Including it in a screening set helps establish a gradient of CNS penetration potential within the oxadiazole class, which is critical for early-stage CNS drug discovery programs.

Specialty Chemical Building Block for Focused Library Synthesis

Source the compound as a key intermediate for synthesizing a novel library of 1,3,4-oxadiazole-piperazine conjugates. Its straightforward synthesis from readily available starting materials [3] makes it an efficient starting point for late-stage diversification. Medicinal chemistry teams can leverage this scaffold to explore N-functionalization strategies or replace the ethyl group with other substituents, rapidly expanding SAR around a validated core while avoiding the multi-step synthesis required for more complex analogs [1].

Reference Compound for Analytical Method Development and Validation

Acquire the compound for use as a reference standard in the development of HPLC, LC-MS, or GC analytical methods for oxadiazole-piperazine conjugates. Its well-defined physical properties, including boiling point (414.5±55.0 °C) and density (1.1±0.1 g/cm³) , coupled with its distinct molecular weight (272.35 g/mol), make it suitable for calibrating instruments and validating separation methods intended for analyzing complex reaction mixtures or biological samples containing similar analytes.

Quote Request

Request a Quote for 1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.